molecular formula C14H15BrN4O2 B8475990 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

Cat. No.: B8475990
M. Wt: 351.20 g/mol
InChI Key: CDOVZKVSAXWLQP-UHFFFAOYSA-N
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Description

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azetidin-3-yloxy group, a bromine atom, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidin-3-yloxy Intermediate: This step involves the reaction of azetidine with an appropriate halogenated pyridine derivative under basic conditions to form the azetidin-3-yloxy intermediate.

    Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyridine ring.

    Methylation: The final step involves the methylation of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.

    Pyridin-2-ylacetic Acid Derivatives:

Uniqueness

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is unique due to the presence of the azetidin-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.20 g/mol

IUPAC Name

3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

InChI

InChI=1S/C14H15BrN4O2/c1-19-8-9(15)4-12(14(19)20)18-13-3-2-10(7-17-13)21-11-5-16-6-11/h2-4,7-8,11,16H,5-6H2,1H3,(H,17,18)

InChI Key

CDOVZKVSAXWLQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)OC3CNC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 251c (1.14 g, 3.10 mmol), methylene chloride (10 mL) and trifluoroacetic acid (5 mL). The reaction mixture was stirred at room temperature for 2 h. After this time, the mixture was concentrated under reduced pressure. The resulting residue was diluted with methylene chloride (100 mL) and washed with saturated aqueous sodium bicarbonate (50 mL). The aqueous layer was extracted with methylene chloride (2×50 mL) and the combined organic extracts were dried over sodium sulfate, filtered and concentrated to afford a 92% yield (1.10 g) of 251d as a colorless oil. This compound was used directly for the next step without any purification: 1H NMR (500 MHz, DMSO-d6) d 8.65 (s, 1H), 8.55 (d, 1H, J=2.5 Hz), 7.82 (d, 1H, J=3.0 Hz), 7.48 (d, 1H, J=2.5 Hz), 7.30 (d, 1H, J=9.0 Hz), 7.21 (m, 1H), 4.95 (t, 1H, J=6.0 Hz), 3.76 (m, 1H), 3.48 (m, 5H); MS (ESI+) m/z 353.0 (M+H).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
92%

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